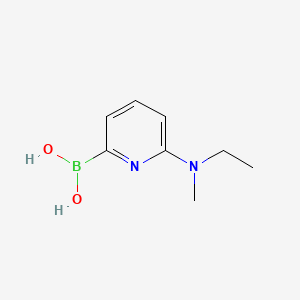

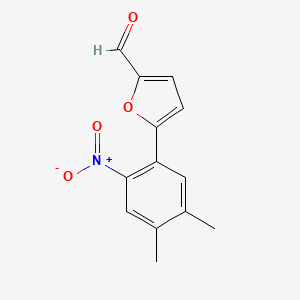

(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

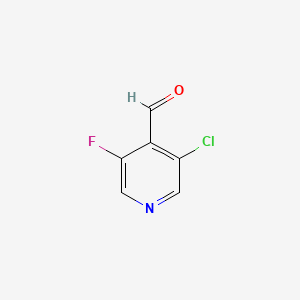

“(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid” is a boronic acid derivative. Boronic acids are important structural motifs found in numerous bioactive molecules . They have been used in the synthesis of organic compounds . The 2-pyridyl boron reagents, in particular, are known for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The Suzuki–Miyaura (SM) coupling reaction is also a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular formula of “(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid” is C8H13BN2O2, with an average mass of 180.012 Da and a monoisotopic mass of 180.107010 Da .Physical And Chemical Properties Analysis

Boronic acids are generally considered as non-toxic . They are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .Applications De Recherche Scientifique

Palladium-Catalyzed Suzuki–Miyaura Borylation Reactions

Palladium-catalyzed Suzuki–Miyaura borylation reactions are pivotal in the pharmaceutical industry for API-based synthesis, offering an efficient method for preparing active agents. These reactions have been utilized in the formation of dimerization products and derivatives with potential anti-cancer and anti-TB agents, highlighting their role in developing treatments for tuberculosis and cancer (Sanghavi et al., 2022).

Synthesis of Pyrrole–Pyridine-based Ligands

In situ generated boronic acids have been used for synthesizing pyrrole–pyridine-based ligands, demonstrating the versatility of boronic acids in creating complex structures. These ligands have shown interesting structural properties, as evidenced by X-ray analysis, indicating their potential in various chemical applications (Böttger et al., 2012).

Synthesis of Substituted-borane Adducts

Substituted-borane adducts of amines and amino acids have been synthesized, demonstrating significant antitumor activity and potential in cytotoxic action against tumor cells. This research underscores the therapeutic applications of borane adducts, including their antitumor, antiarthritic, anti-inflammatory, and hypolipidemic activities (Rana et al., 2003).

Development of Functionalized Heteroarylpyridines

The synthesis of highly functionalized heteroarylpyridine derivatives via Suzuki cross-coupling reactions showcases the role of boronic acids in creating complex organic molecules. These derivatives have applications in drug discovery and materials science (Smith et al., 2008).

Novel Antimicrobial Compounds

Boronic acid derivatives have been explored for their antimicrobial properties, as demonstrated by the synthesis of novel compounds with expected antihypertensive activity. This research highlights the potential of boronic acids in contributing to new antimicrobial agents (Kumar & Mashelker, 2006).

Safety And Hazards

Orientations Futures

The challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles is a topic of interest in current research . This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation . The development of more robust methods for the selective introduction of multiple functional groups to pyridine is also a promising area of future research .

Propriétés

IUPAC Name |

[6-[ethyl(methyl)amino]pyridin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2/c1-3-11(2)8-6-4-5-7(10-8)9(12)13/h4-6,12-13H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSLTPQDFFYKEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N(C)CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671287 |

Source

|

| Record name | {6-[Ethyl(methyl)amino]pyridin-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid | |

CAS RN |

1264153-68-5 |

Source

|

| Record name | {6-[Ethyl(methyl)amino]pyridin-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B578011.png)

![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)

![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)